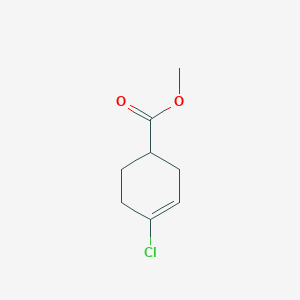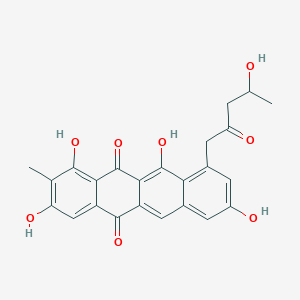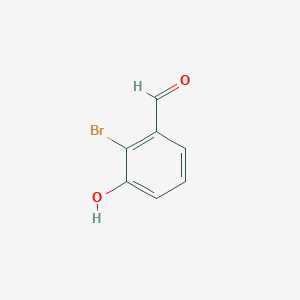![molecular formula C10H11F2N B121622 3-[(3,4-Difluorophenyl)methyl]azetidine CAS No. 937609-49-9](/img/structure/B121622.png)
3-[(3,4-Difluorophenyl)methyl]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,4-Difluorophenyl)methyl]azetidine is a chemical compound characterized by the presence of an azetidine ring substituted with a 3,4-difluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3,4-Difluorophenyl)methyl]azetidine typically involves the reaction of 3,4-difluorobenzyl chloride with azetidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding azetidine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding reduced derivatives of the azetidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms on the phenyl ring can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific conditions like elevated temperatures or the presence of a base.
Major Products Formed:
Oxidation: Azetidine N-oxides.
Reduction: Reduced azetidine derivatives.
Substitution: Substituted phenyl derivatives with various functional groups replacing the fluorine atoms.
Scientific Research Applications
3-[(3,4-Difluorophenyl)methyl]azetidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the development of novel pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the design of molecules targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(3,4-Difluorophenyl)methyl]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the difluorophenyl group enhances its binding affinity and specificity towards these targets, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
3-[(3,4-Dichlorophenyl)methyl]azetidine: Similar structure but with chlorine atoms instead of fluorine, leading to different chemical and biological properties.
3-[(3,4-Dimethylphenyl)methyl]azetidine: Contains methyl groups instead of fluorine, affecting its reactivity and applications.
Uniqueness: 3-[(3,4-Difluorophenyl)methyl]azetidine is unique due to the presence of fluorine atoms, which impart distinct electronic and steric effects, influencing its chemical reactivity and biological activity. The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications in research and industry.
Properties
IUPAC Name |
3-[(3,4-difluorophenyl)methyl]azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-9-2-1-7(4-10(9)12)3-8-5-13-6-8/h1-2,4,8,13H,3,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSXSTMGXCZNMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588385 |
Source


|
| Record name | 3-[(3,4-Difluorophenyl)methyl]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937609-49-9 |
Source


|
| Record name | 3-[(3,4-Difluorophenyl)methyl]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121540.png)
![1,5-Dithiaspiro[5.5]undecane-9-carboxylic Acid Ethyl Ester](/img/structure/B121541.png)






![3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine](/img/structure/B121561.png)
![3-[(2-Methoxyphenyl)methyl]azetidine](/img/structure/B121571.png)
![3-[(2,3-Dimethoxyphenyl)methyl]azetidine](/img/structure/B121573.png)

![3-[(3-Bromophenyl)methyl]azetidine](/img/structure/B121575.png)

